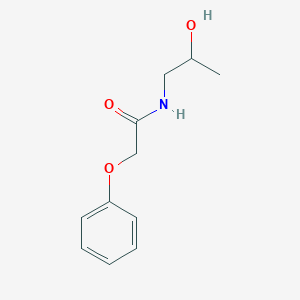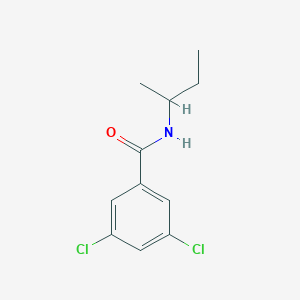
N-(2-hydroxypropyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxypropyl)-2-phenoxyacetamide, also known as HPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HPAA is a derivative of phenoxyacetic acid and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxypropyl)-2-phenoxyacetamide is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and antioxidant effects by modulating various signaling pathways, including the NF-κB and Nrf2 pathways. This compound has been shown to inhibit the activation of NF-κB and increase the expression of Nrf2, leading to the upregulation of antioxidant enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines, such as TNF-α and IL-1β, and inhibit the expression of inflammatory markers, such as COX-2 and iNOS. This compound has also been found to scavenge free radicals and protect against oxidative stress-induced damage. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-hydroxypropyl)-2-phenoxyacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, this compound has been shown to exhibit potent anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for further research. However, there are some limitations to using this compound in lab experiments. The compound has low solubility in water, which can make it difficult to work with in certain assays. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for research on N-(2-hydroxypropyl)-2-phenoxyacetamide. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways. Another area of interest is the investigation of this compound as a potential anticancer agent, either alone or in combination with other drugs. Finally, the development of new synthesis methods for this compound could lead to improved yields and purity, making it a more attractive candidate for drug development.
Métodos De Síntesis
N-(2-hydroxypropyl)-2-phenoxyacetamide can be synthesized through the reaction of phenoxyacetic acid with 2-chloro-1-propanol in the presence of a base such as potassium hydroxide. The reaction produces this compound as a white crystalline solid with a yield of 80-85%.
Aplicaciones Científicas De Investigación
N-(2-hydroxypropyl)-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, antioxidant, and antitumor properties. This compound has been shown to inhibit the production of inflammatory cytokines and reduce the expression of inflammatory markers. Additionally, this compound has been found to scavenge free radicals and protect against oxidative stress-induced damage. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells.
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
N-(2-hydroxypropyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C11H15NO3/c1-9(13)7-12-11(14)8-15-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14) |
Clave InChI |
UCOYUARRWOSTQF-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)COC1=CC=CC=C1)O |
SMILES canónico |
CC(CNC(=O)COC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Diphenylmethyl)piperazin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone](/img/structure/B263319.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B263321.png)
![4-[(2-Cyclohexylethoxy)methyl]piperidine](/img/structure/B263324.png)
![Methyl 2-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B263327.png)
![N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline](/img/structure/B263328.png)

![Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B263340.png)
![1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B263345.png)

![Tert-butyl [4-(2-ethoxyethoxy)phenyl]carbamate](/img/structure/B263348.png)



